molecular formula C28H26N2O3 B2619491 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 898343-34-5

2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2619491
M. Wt: 438.527
InChI Key: NGYNTMKHFRXTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain sensation.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.

Starting Materials
6-ethyl-4-oxo-3-(4-methylbenzoyl)-1,4-dihydroquinoline-2-carboxylic acid, o-toluidine, acetic anhydride, sodium acetate, sulfuric acid, ethanol, wate

Reaction
Step 1: Synthesis of 6-ethyl-4-oxo-3-(4-methylbenzoyl)-1,4-dihydroquinoline-2-carboxylic acid, a. Mix 4-methylbenzoyl chloride and 6-ethyl-3-hydroxy-1,4-dihydroquinoline-2-carboxylic acid in dry dichloromethane., b. Add triethylamine to the mixture and stir for 2 hours at room temperature., c. Filter the mixture and wash the solid with dichloromethane., d. Dry the solid and recrystallize it from ethanol to obtain 6-ethyl-4-oxo-3-(4-methylbenzoyl)-1,4-dihydroquinoline-2-carboxylic acid., Step 2: Synthesis of N-(o-tolyl)acetamide, a. Mix o-toluidine and acetic anhydride in dry dichloromethane., b. Add sodium acetate to the mixture and stir for 2 hours at room temperature., c. Filter the mixture and wash the solid with dichloromethane., d. Dry the solid and recrystallize it from ethanol to obtain N-(o-tolyl)acetamide., Step 3: Coupling of the intermediate compounds, a. Mix 6-ethyl-4-oxo-3-(4-methylbenzoyl)-1,4-dihydroquinoline-2-carboxylic acid and N-(o-tolyl)acetamide in dry dichloromethane., b. Add sulfuric acid to the mixture and stir for 2 hours at room temperature., c. Filter the mixture and wash the solid with water., d. Dry the solid and recrystallize it from ethanol to obtain the final product '2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide'.

Mechanism Of Action

2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide works by blocking the activity of the AT2R, which is involved in the regulation of pain sensation. By inhibiting the activity of this receptor, 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide reduces the transmission of pain signals in the nervous system, leading to a reduction in pain sensation.

Biochemical And Physiological Effects

2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of sensory neurons, inhibit the release of pro-inflammatory cytokines, and reduce the expression of pain-related genes in the spinal cord.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is its high selectivity for the AT2R, which reduces the risk of off-target effects. However, one of the limitations of 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is its relatively low potency, which may limit its efficacy in some cases.

Future Directions

There are a number of future directions for the research and development of 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide. One area of interest is the potential use of 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide in combination with other pain medications to enhance its efficacy. Another area of interest is the development of more potent analogs of 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide that may have improved efficacy. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide in humans.

Scientific Research Applications

2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. 2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide has also been shown to have a favorable safety profile in preclinical studies.

properties

IUPAC Name

2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3/c1-4-20-11-14-25-22(15-20)28(33)23(27(32)21-12-9-18(2)10-13-21)16-30(25)17-26(31)29-24-8-6-5-7-19(24)3/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYNTMKHFRXTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide

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